2-[4-(2-methylpropyl)phenyl]-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide
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Overview
Description
2-[4-(2-methylpropyl)phenyl]-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a thiazole ring and an isobutylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline-4-carboxylic acid, which undergoes amide formation with 2-aminothiazole under dehydrating conditions. The isobutylphenyl group can be introduced via Friedel-Crafts alkylation using isobutyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methylpropyl)phenyl]-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and thiazole derivatives.
Scientific Research Applications
2-[4-(2-methylpropyl)phenyl]-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes. The isobutylphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-methylpropyl)phenyl]-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide: shares structural similarities with other thiazole and quinoline derivatives, such as:
Uniqueness
- The unique combination of the thiazole ring, quinoline core, and isobutylphenyl group in This compound provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H21N3OS |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H21N3OS/c1-15(2)13-16-7-9-17(10-8-16)21-14-19(18-5-3-4-6-20(18)25-21)22(27)26-23-24-11-12-28-23/h3-12,14-15H,13H2,1-2H3,(H,24,26,27) |
InChI Key |
NIBWNXPKNBPMNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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